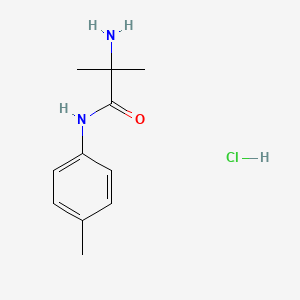

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride

Vue d'ensemble

Description

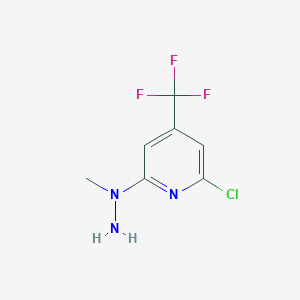

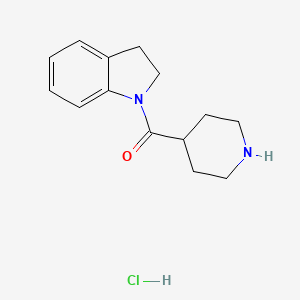

“2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride” is a chemical compound with the molecular formula C10H14N2O.ClH . It is also known as N-(4-amino-2-methylphenyl)propanamide hydrochloride . It is stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular structure of “2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride” consists of a propanamide backbone with a methyl group on the second carbon, an amino group on the fourth carbon, and a methylphenyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride” is 214.69 g/mol . It has a topological polar surface area of 55.1 Ų . The compound is a powder at room temperature .Applications De Recherche Scientifique

Antibacterial Activity

The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide has led to compounds with notable antibacterial activity. For instance, some synthesized compounds exhibited significant activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Kinetics and Mechanism Studies

Investigations into the kinetics and mechanism of the formation and decomposition of imidazolin-4-ones from 2-(N-benzoylamino)alkanamides have contributed to a deeper understanding of chemical reactions in aqueous mediums. This research provides valuable insights into the behavior of similar compounds (Sedlák et al., 1999).

Mass Spectral Behavior

Studies on the mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide and similar compounds have improved our understanding of their molecular behavior, which is crucial for various scientific applications (Mallen, Cort, & Cockerill, 1979).

Potential in Malaria Treatment

Research into aminoacetamide scaffolds has identified compounds with low-nanomolar activity against the malaria parasite, suggesting potential applications in malaria treatment. Although challenges in solubility and stability were noted, the potency and selectivity of these compounds are promising (Norcross et al., 2019).

Analgesic Activity

A study on N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides revealed that specific compounds exhibited strong analgesic activity in animal models. This research is significant for developing new pain relief medications (Kim et al., 2012).

Muscle Relaxant and Anticonvulsant Activities

N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were found to possess selective muscle relaxant and anticonvulsant activities. This research could guide the development of new therapeutics for muscle-related conditions and seizures (Tatee et al., 1986).

Anti-Prostatic Carcinoma Drug Studies

Quantum chemical studies on bicalutamide, a drug used for prostate cancer treatment, showed insights into its molecular properties. Understanding these properties helps in the design of more effective cancer treatments (Otuokere & Amaku, 2015).

Antimicrobial Properties

Research has shown that certain 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides exhibit significant antibacterial and antifungal properties. This indicates potential uses in combating microbial infections (Baranovskyi et al., 2018).

Drug Metabolism Studies

Studies on the metabolism of drugs like LY451395, a biaryl-bis-sulfonamide, using microbial-based surrogate biocatalytic systems have provided valuable information on drug metabolism pathways. Such knowledge is crucial for drug development and safety evaluation (Zmijewski et al., 2006).

Pharmacokinetics in Preclinical Studies

Investigations into the pharmacokinetics and metabolism of compounds like S-1 in rats have helped in understanding how drugs are absorbed, distributed, metabolized, and excreted. This information is vital for assessing drug efficacy and safety (Wu et al., 2006).

Solubility Studies

Research on the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures provides essential data for pharmaceutical formulation and chemical processing (Pascual et al., 2017).

Safety And Hazards

The safety information for “2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

2-amino-2-methyl-N-(4-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-8-4-6-9(7-5-8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXMZCAPKDZICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone hydrochloride](/img/structure/B1398356.png)

-methanone hydrochloride](/img/structure/B1398357.png)

![6-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1398366.png)